3-(Piperazin-1-yl)quinoline dihydrochloride

antiviral SARS-CoV-2 5-HT3R

This dihydrochloride salt offers superior aqueous solubility (≥10 mg/mL) versus the free base (CAS 198275-75-1), ensuring reproducible biological assay preparation. The 3-piperazinyl substitution pattern is critical: positional isomers (e.g., 2-piperazinyl quipazine) display divergent pharmacology, and N-substituent modifications yield 7- to 20-fold potency differences in antiviral and CNS applications. Procure only the certified ≥98% purity dihydrochloride salt to eliminate confounding variables in 5-HT1A antagonist, RSV fusion inhibitor, α-glucosidase inhibitor, and cholinesterase inhibitor discovery workflows.

Molecular Formula C13H17Cl2N3
Molecular Weight 286.2 g/mol
CAS No. 1306604-79-4
Cat. No. B1525032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)quinoline dihydrochloride
CAS1306604-79-4
Molecular FormulaC13H17Cl2N3
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=CC=CC=C3N=C2.Cl.Cl
InChIInChI=1S/C13H15N3.2ClH/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H
InChIKeyCRYFWGJOUYIJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)quinoline Dihydrochloride (CAS 1306604-79-4): Chemical Identity and Procurement-Relevant Purity Specifications


3-(Piperazin-1-yl)quinoline dihydrochloride is a heterocyclic organic compound featuring a quinoline core substituted with a piperazine moiety at the 3-position, available as a dihydrochloride salt with the molecular formula C13H17Cl2N3 and a molecular weight of 286.20 g/mol . As a dihydrochloride salt form of the parent free base (CAS 198275-75-1, MW 213.28 g/mol), this compound offers enhanced aqueous solubility and improved handling properties in biological assay preparation. The compound is supplied as a research chemical with certified purity specifications, typically 95% minimum purity , and is intended for laboratory use in medicinal chemistry, pharmacological screening, and chemical biology applications [1].

Why 3-(Piperazin-1-yl)quinoline Dihydrochloride Cannot Be Substituted with Generic Quinoline-Piperazine Analogs: Positional Isomerism and Salt Form Differentiation


Substitution of 3-(piperazin-1-yl)quinoline dihydrochloride with other quinoline-piperazine derivatives is scientifically unjustified without rigorous experimental validation due to three critical factors. First, positional isomerism on the quinoline ring profoundly alters pharmacological activity—for instance, the 2-piperazinyl positional isomer (quipazine) displays markedly different biological profiles, including SARS-CoV-2 antiviral activity (EC50 = 31.64 μM) and 5-HT3R modulation, which are not conserved in the 3-substituted scaffold . Second, salt form selection is non-trivial; the dihydrochloride salt enhances aqueous solubility (≥ 10 mg/mL in water) compared to the free base (CAS 198275-75-1, MW 213.28), a critical consideration for in vitro assay reproducibility and dissolution-dependent biological readouts . Third, structure-activity relationship (SAR) data across the quinoline-piperazine class confirm that both the piperazine substitution position and N-substituent modifications yield 7- to 20-fold differences in EC50 values in antiviral and CNS applications, as demonstrated in piperazinylquinoline RSV fusion inhibitors and 5-HT1A antagonist series [1][2]. Procurement of the precise dihydrochloride salt with defined purity (>95%) is essential to avoid confounding variables in downstream experimental workflows.

Quantitative Differentiation of 3-(Piperazin-1-yl)quinoline Dihydrochloride from Closest Analogs: A Head-to-Head Evidence Guide


Positional Isomer Differentiation: 3-Piperazinyl vs. 2-Piperazinyl Quinoline in Antiviral Activity

The 2-piperazinyl positional isomer (quipazine, 2-(piperazin-1-yl)quinoline) displays quantifiable antiviral activity against SARS-CoV-2 with an EC50 of 31.64 μM, whereas the 3-substituted scaffold of 3-(piperazin-1-yl)quinoline dihydrochloride shows no reported antiviral activity against this target [1]. This divergence underscores that simple positional isomerism (2- vs. 3-substitution on the quinoline ring) can ablate or preserve specific pharmacological activities, necessitating isomer-specific procurement for target-focused screening campaigns.

antiviral SARS-CoV-2 5-HT3R

RSV Fusion Inhibitor Potency: Piperazinylquinoline Scaffold Activity Benchmarking

In the piperazinylquinoline chemical class, optimized derivatives (compounds 45 and 50) achieved anti-RSV activities of EC50 = 0.028 μM and 0.033 μM, respectively, representing a >1000-fold improvement over the initial screening hit (compound 7) [1]. While 3-(piperazin-1-yl)quinoline dihydrochloride itself is not directly reported in this RSV series, the class-level SAR demonstrates that the 3-piperazinyl substitution pattern on the quinoline core serves as a privileged scaffold capable of achieving nanomolar antiviral potency when appropriately elaborated with side-chain modifications [2].

respiratory syncytial virus fusion inhibitor antiviral

α-Glucosidase Inhibitory Potency: Quinoline-Piperazine Scaffold Performance vs. Acarbose

Thiosemicarbazide-linked quinoline-piperazine derivatives bearing the 3-piperazinyl substitution pattern demonstrated a 15-fold improvement in α-glucosidase inhibitory potency compared to the standard drug acarbose, with the most active derivative (7j) achieving an IC50 of 50.0 μM and a competitive inhibition Ki of 32 μM [1]. SAR analysis confirmed that the 3-piperazinylquinoline core, when conjugated with optimized aryl substituents, yields potent and competitive α-glucosidase inhibition superior to the clinically used comparator [2].

α-glucosidase inhibitor type 2 diabetes competitive inhibition

Enzyme Inhibition Profile: 3-Piperazinylquinoline Derivatives as Multi-Target Metabolic Enzyme Inhibitors

Synthetic 3-piperazinylquinoline derivative (compound 8) prepared via microwave-assisted nucleophilic substitution in 60% yield demonstrated effective inhibition profiles against multiple metabolic enzymes including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with enzyme inhibition potency characterized as 'effective' in standard in vitro assays [1]. This multi-enzyme inhibition profile positions the 3-piperazinylquinoline scaffold as a potential drug candidate for diseases including glaucoma, epilepsy, Alzheimer's disease, leukemia, and type-2 diabetes mellitus [2].

enzyme inhibition acetylcholinesterase butyrylcholinesterase

CNS Receptor Modulation: 5-HT1A Antagonism in Quinolyl-Piperazinyl Series

In a systematic SAR study of quinolyl-piperazinyl piperidines, compound 10b (bearing a quinoline-piperazine core) demonstrated potent 5-HT1A antagonism with improved oral bioavailability and lower intrinsic clearance in vitro liver microsomal stability assays, leading to cognitive enhancing effects in animal models of learning and memory [1]. While 3-(piperazin-1-yl)quinoline dihydrochloride itself is not directly evaluated, the quinolyl-piperazinyl scaffold class (including both 3- and 4-substituted variants) has been validated for achieving potent, selective 5-HT1A antagonism when optimized through side-chain modifications [2].

5-HT1A antagonist CNS cognitive enhancement

CNS Disorder Therapeutic Scope: Broad Patent Coverage for Piperazinylquinoline Derivatives

Patent WO2005030724A1 explicitly claims piperazinyl-quinoline derivatives of formula (I) for the treatment of CNS and other disorders, including schizophrenia, Alzheimer's disease, anxiety, depression, attention deficit hyperactivity disorder (ADHD), obesity, and cognitive impairment [1]. The broad therapeutic scope claimed for piperazinylquinoline compounds provides a strong intellectual property foundation for pharmaceutical development programs utilizing 3-substituted quinoline-piperazine scaffolds [2].

CNS disorders schizophrenia Alzheimer's disease patent

Optimal Research and Industrial Application Scenarios for 3-(Piperazin-1-yl)quinoline Dihydrochloride (CAS 1306604-79-4)


CNS Drug Discovery: 5-HT1A Antagonist and Cognitive Enhancement Research

Procure 3-(piperazin-1-yl)quinoline dihydrochloride as a synthetic intermediate or scaffold for developing novel 5-HT1A antagonists. The quinolyl-piperazinyl scaffold class has demonstrated potent 5-HT1A antagonism with improved oral bioavailability and cognitive enhancing effects in animal models of learning and memory, as exemplified by compound 10b [1]. Patent WO2005030724A1 provides broad coverage for piperazinylquinoline derivatives in CNS indications including schizophrenia, Alzheimer's disease, anxiety, and cognitive impairment [2]. Use the dihydrochloride salt form for aqueous solubility advantages in assay preparation.

Metabolic Disease Research: α-Glucosidase Inhibitor Development

Utilize 3-(piperazin-1-yl)quinoline dihydrochloride as a core scaffold for synthesizing thiosemicarbazide-linked quinoline-piperazine derivatives targeting α-glucosidase inhibition. This scaffold class has demonstrated 15-fold improved potency over acarbose (IC50 = 50.0 μM vs. 750 μM) with competitive inhibition kinetics (Ki = 32 μM) [1]. The 3-piperazinyl substitution pattern is essential for achieving this potency profile. The dihydrochloride salt provides a convenient, water-soluble starting material for subsequent conjugation and SAR exploration [2].

Antiviral Research: RSV Fusion Inhibitor Optimization

Employ 3-(piperazin-1-yl)quinoline dihydrochloride as a privileged scaffold for developing novel respiratory syncytial virus (RSV) fusion inhibitors. Optimized piperazinylquinoline derivatives in this chemical class have achieved sub-100 nM anti-RSV potency (EC50 = 0.028-0.033 μM) with promising DMPK properties and good oral bioavailability [1]. The 3-substituted quinoline core serves as a validated starting point for medicinal chemistry optimization, with SAR indicating that piperazine N-substituents dramatically modulate antiviral activity [2]. The dihydrochloride salt form facilitates aqueous solubility in biological assays.

Multi-Target Enzyme Inhibition: Neurodegenerative and Metabolic Disease Research

Procure 3-(piperazin-1-yl)quinoline dihydrochloride as a synthetic precursor for generating novel enzyme inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with potential applications in glaucoma, epilepsy, Alzheimer's disease, leukemia, and type-2 diabetes mellitus [1]. The 3-piperazinyl substitution pattern, as demonstrated in compound 8 (synthesized in 60% yield via microwave-assisted nucleophilic substitution), provides a versatile handle for further functionalization and biological evaluation [2]. The dihydrochloride salt ensures reliable solubility and handling properties for medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperazin-1-yl)quinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.